1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride
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Overview
Description
1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 4-bromotoluene to form 4-bromobenzyl bromide, which is then reacted with methylamine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 4-bromoacetophenone or 4-bromobenzoic acid.
Reduction: 4-bromo-2-methylpropan-2-ol.
Substitution: 4-methoxyphenyl-2-methylpropan-2-amine.
Scientific Research Applications
1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is believed to affect the dopaminergic and serotonergic systems.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-methylpropan-2-amine hydrochloride
- 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
Comparison: 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its chloro, fluoro, and methoxy analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMDPXUKBNWPQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163347 |
Source
|
Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463-08-7 |
Source
|
Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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